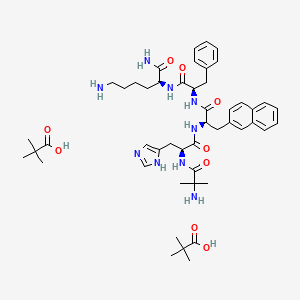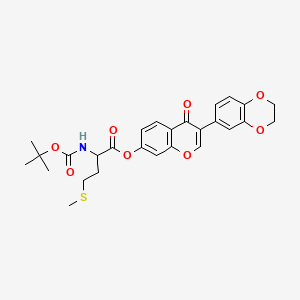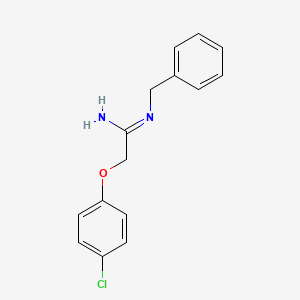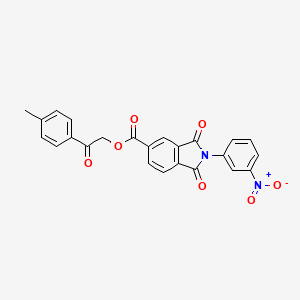
Ipamorelin 2 Pivalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ipamorelin; bis(pivalic acid) is a synthetic pentapeptide that acts as a selective growth hormone secretagogue. It is composed of five amino acids: alpha-aminoisobutyric acid, histidine, D-2-naphthylalanine, D-phenylalanine, and lysine. This compound is known for its high potency and efficacy in stimulating the release of growth hormone, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ipamorelin; bis(pivalic acid) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ipamorelin; bis(pivalic acid) follows similar principles but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of bis(pivalic acid) as a protecting group enhances the stability and solubility of the peptide .
化学反応の分析
Types of Reactions
Ipamorelin; bis(pivalic acid) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxygen under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity .
科学的研究の応用
Ipamorelin; bis(pivalic acid) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in growth hormone modulation and tissue repair.
Medicine: Potential therapeutic applications in growth hormone deficiency and muscle wasting conditions.
Industry: Utilized in the development of peptide-based drugs and growth hormone secretagogues
作用機序
Ipamorelin; bis(pivalic acid) exerts its effects by binding to the growth hormone secretagogue receptor (GHSR) on the pituitary gland. This binding triggers a cascade of intracellular events, leading to the release of growth hormone. The specific arrangement of amino acids in ipamorelin enhances its stability and affinity for GHSR, resulting in efficient activation and subsequent growth hormone release .
類似化合物との比較
Similar Compounds
Growth Hormone-Releasing Peptide-6 (GHRP-6): Similar in structure and function but with different amino acid sequences.
Growth Hormone-Releasing Hormone (GHRH): Stimulates growth hormone release through a different receptor.
MK-677 (Ibutamoren): A non-peptide growth hormone secretagogue that acts on the ghrelin receptor.
Uniqueness
Ipamorelin; bis(pivalic acid) is unique due to its high specificity for the growth hormone secretagogue receptor and minimal side effects. Unlike other growth hormone secretagogues, it does not significantly affect cortisol or adrenocorticotropic hormone (ACTH) levels, making it a safer option for research and potential therapeutic use .
特性
分子式 |
C48H69N9O9 |
|---|---|
分子量 |
916.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1 |
InChIキー |
HWLYRWJEHRUBPG-CNYJTUPLSA-N |
異性体SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
正規SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)





![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)

